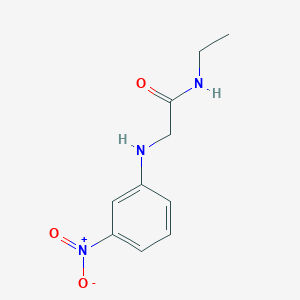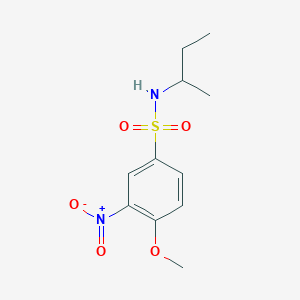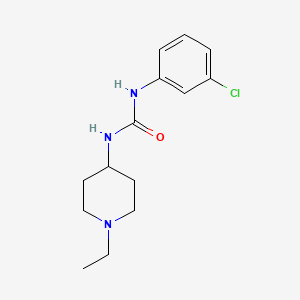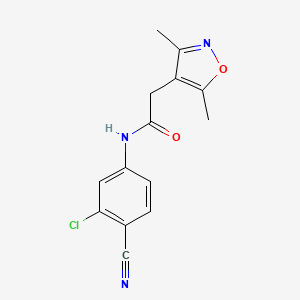![molecular formula C11H14N4OS B7461349 N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide, also known as TPCA-1, is a small molecule inhibitor of the Nuclear Factor-Kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of the NF-κB pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide inhibits the NF-κB pathway by targeting the upstream kinase IKKβ. IKKβ is responsible for phosphorylating the inhibitor of κB (IκB), which leads to its degradation and the subsequent activation of NF-κB. N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide binds to the ATP-binding site of IKKβ, preventing its phosphorylation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. This results in a decrease in inflammation and immune cell infiltration in preclinical models of various diseases. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is its specificity for IKKβ, which reduces the potential for off-target effects. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has a relatively low toxicity profile in preclinical studies. However, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has poor solubility in water, which can limit its use in in vivo studies. Furthermore, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a small molecule inhibitor, which can limit its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms.
Zukünftige Richtungen
Future research on N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide should focus on improving its solubility and bioavailability, as well as its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide could be combined with other therapeutic agents to improve its efficacy in cancer and autoimmune disorders. Finally, the potential long-term effects of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide on the immune system and other physiological processes should be further investigated.
Synthesemethoden
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2-aminothiophene-3-carboxylic acid, which is then coupled with 4-aminopyrimidine to form N-(2-aminothiophen-3-yl)-4-aminopyrimidine. The final step involves the acetylation of the amine group with propionyl chloride to form N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide.
Wissenschaftliche Forschungsanwendungen
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In autoimmune disorders, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines in animal models of sepsis and colitis.
Eigenschaften
IUPAC Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-4-12-9(16)6-13-10-8-3-5-17-11(8)15-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPKMDAIHWUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1=C2C=CSC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)




